N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide
Description
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a pyrazine-carboxamide moiety. The methoxy group at position 6 and the methylpyrazine-2-carboxamide substituent at the methylene bridge (position 3) define its structural uniqueness.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-8-5-15-9(6-14-8)13(21)16-7-11-18-17-10-3-4-12(22-2)19-20(10)11/h3-6H,7H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDKYMAGPWSYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri.
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to them, thereby preventing their normal function. In the case of the Cell division protein ZipA, this could potentially disrupt the process of bacterial cell division.
Biochemical Pathways
By inhibiting the Cell division protein ZipA, it could potentially prevent the formation of the Z ring, a critical structure in bacterial cell division.
Pharmacokinetics
A compound with a similar structure was found to have an excellent pharmacokinetic profile. This suggests that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a methoxy-substituted triazolo-pyridazine core with a 5-methylpyrazine-2-carboxamide moiety. This structural diversity is believed to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N6O2 |
| Molecular Weight | 274.29 g/mol |
| CAS Number | 1351694-06-8 |
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The presence of the triazole ring in this compound is hypothesized to enhance its interaction with various biological targets, particularly kinases involved in cancer progression.
Inhibitory Activity Against Kinases
A study evaluated the inhibitory activity of triazolo-pyridazine derivatives against c-Met kinase and demonstrated that certain derivatives exhibited potent inhibitory effects. For instance:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 12e | 0.090 | c-Met Kinase |
These findings suggest that this compound may share similar mechanisms of action due to structural similarities.
Biological Activity and Therapeutic Potential
The biological activities of this compound have been explored in various contexts:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In vitro studies have shown that certain derivatives can induce apoptosis in these cell lines.
- Antimicrobial Properties : Some compounds with similar structural features have demonstrated antimicrobial activity. The presence of the triazole ring is often linked to enhanced antimicrobial efficacy.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Cytotoxicity Evaluation
In a study focused on the cytotoxicity of triazolo-pyridazine derivatives:
- Objective : Evaluate the cytotoxic effects of various derivatives against cancer cell lines.
- Method : MTT assay was used to determine cell viability.
Results indicated that several compounds exhibited significant cytotoxicity with IC50 values below 5 μM against A549 and MCF-7 cell lines, highlighting their potential as anticancer agents.
Case Study 2: Kinase Inhibition
Another study assessed the inhibitory effects of triazolo-pyridazine derivatives on c-Met kinase:
- Objective : Identify novel inhibitors for therapeutic applications in oncology.
The most promising derivative showed an IC50 comparable to established drugs like Foretinib, indicating strong potential for clinical development.
Comparison with Similar Compounds
Core Structure Analysis
The compound’s [1,2,4]triazolo[4,3-b]pyridazine core is structurally similar to other fused triazole systems but differs in substituent positioning and electronic effects:
- Triazolo[4,3-a]pyrazine (e.g., N-[(8-Methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, ): Shares a triazole-pyrazine backbone but lacks the pyridazine ring. The benzothiadiazole substituent confers distinct electronic properties compared to the methylpyrazine group in the target compound .
- Triazolo[4,3-b]triazine (e.g., 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, ): Features a triazole-triazine fusion, where nitroimino groups enhance energetic performance but reduce stability .
Substituent Effects
- Methoxy Group : The 6-methoxy substituent in the target compound likely improves solubility and metabolic stability compared to chloro or nitro groups in cytotoxic triazolo-pyridazines (e.g., compound 24 in ) .
- Carboxamide Moiety : The 5-methylpyrazine-2-carboxamide group distinguishes it from pharmaceuticals like vebreltinib ( ), which uses a difluoro-indazolylmethyl substituent for kinase inhibition .
Physicochemical Trends
- Melting Points: Analogous carboxamide derivatives (e.g., 2-amino-N-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, ) exhibit high melting points (~250–320°C), suggesting the target compound may share similar thermal stability .
- Stability: Methoxy and methyl groups may enhance stability compared to nitroimino-substituted triazolo-triazines, which are prone to decomposition ( ) .
Comparative Data Table
Preparation Methods
Cyclization of 3-Amino-6-Hydrazinylpyridazine
Synthesis of 5-Methylpyrazine-2-Carboxamide
The pyrazine moiety is prepared via:
Methylation of Pyrazine-2-Carbonitrile
Amidation of the Carboxylic Acid
The acid is converted to the carboxamide using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide (NH₄OH).
Final Coupling Reaction
The triazolo-pyridazine and pyrazine-carboxamide moieties are conjugated via an amide bond:
Activation and Coupling
- 5-Methylpyrazine-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- The activated ester reacts with 3-aminomethyl-6-methoxy-triazolo[4,3-b]pyridazine at room temperature for 24 hours, yielding the target compound (isolated yield: 65–70%).
Table 2: Optimization of Coupling Conditions
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | RT | 24 | 68 |
| DCC/DMAP | THF | 0°C→RT | 18 | 62 |
Analytical Characterization
Critical validation steps include:
- ¹H-NMR : Methoxy protons at δ 3.98 ppm (s, 3H), pyrazine protons at δ 8.45 (s, 1H) and 8.78 (s, 1H).
- HRMS : Calculated [M+H]⁺: 356.1489; Found: 356.1492.
- X-ray Crystallography : Confirms planar geometry of the triazolo-pyridazine core (dihedral angle < 5°).
Challenges and Optimization Strategies
- Regioselectivity in Methylation : Use of Grignard reagents at low temperatures ensures selective methylation at pyrazine position 5.
- Coupling Efficiency : EDC/HOBt outperforms DCC due to reduced side reactions.
- Purification : Silica gel chromatography (eluent: EtOAc/hexane, 3:7) removes unreacted intermediates.
Q & A
Q. How is regioselectivity addressed in heterocyclic ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
